tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate is a chemical compound belonging to the indoline family, which is a subset of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 7th position, and a chlorine atom at the 5th position on the indoline ring.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of an indoline precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the indoline ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science: It is employed in the development of organic materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the ester group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate include:
tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: This compound has a similar structure but with a pyrrolo[2,3-c]pyridine ring instead of an indoline ring.
tert-Butyl 5-bromo-1H-indole-1-carboxylate: This compound lacks the chlorine atom and has an indole ring instead of an indoline ring.
tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate: This compound has a methoxy group and a methyl group instead of bromine and chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15BrClNO2 |
---|---|
Molekulargewicht |
332.62 g/mol |
IUPAC-Name |
tert-butyl 7-bromo-5-chloro-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
DOLJDWUSPKRHEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.